![molecular formula C24H34N4O2 B14445688 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 73057-72-4](/img/structure/B14445688.png)
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as pigments or enzyme cofactors . This particular compound is characterized by its unique structure, which includes a benzo[g]pteridine core with three methyl groups and an undecyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The process often starts with the formation of the pteridine core through cyclization reactions involving pyrimidine and pyrazine derivatives Common reagents used in these reactions include alkyl halides, strong bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . Pathways involved include redox reactions and nucleophilic substitutions, which can alter the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8-Dimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-decylbenzo[g]pteridine-2,4(3H,10H)-dione
- 7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-quinone
Uniqueness
7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73057-72-4 |
|---|---|
Fórmula molecular |
C24H34N4O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
7,8,10-trimethyl-3-undecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C24H34N4O2/c1-5-6-7-8-9-10-11-12-13-14-28-23(29)21-22(26-24(28)30)27(4)20-16-18(3)17(2)15-19(20)25-21/h15-16H,5-14H2,1-4H3 |
Clave InChI |
QQFJQDTXMZWUOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


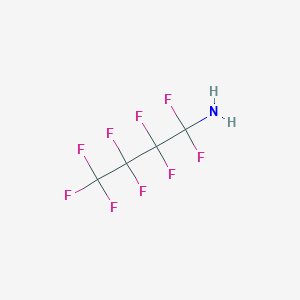

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
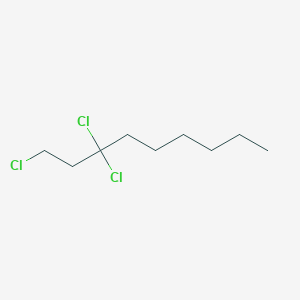
silane](/img/structure/B14445632.png)
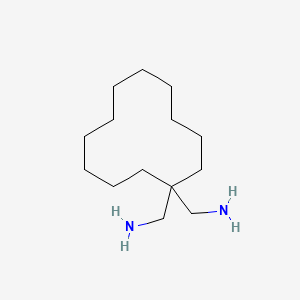
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
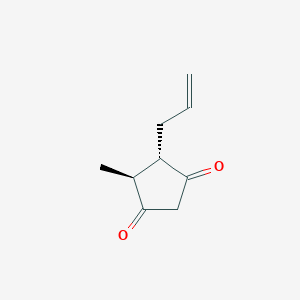
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)

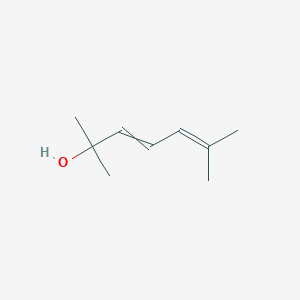
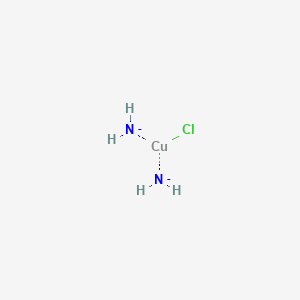
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
